molecular formula C21H21N3O4S2 B2491201 ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 896676-02-1

ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2491201
CAS RN: 896676-02-1
M. Wt: 443.54
InChI Key: OMMABKQJPVRWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves heterocyclization reactions, where starting materials undergo transformation to form more complex heterocyclic structures. For instance, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate, a compound with a somewhat similar structure, was treated with carbon disulfide and halo compounds to yield various derivatives through heterocyclization reactions (Khodairy & El-Saghier, 2011). These methods might be adapted for the synthesis of the target compound, demonstrating the versatility of heterocyclic chemistry in accessing complex molecular architectures.

Molecular Structure Analysis

The analysis of molecular structures in related compounds involves various spectroscopic techniques, including IR, 1H NMR, and sometimes X-ray crystallography, to determine the arrangement of atoms and the geometry of the molecules. For example, the synthesis and characterization of a novel azo-Schiff base related compound were confirmed using these methods, providing insights into its planar geometry and molecular interactions (Menati et al., 2020). Similar analytical approaches would be applicable to our target compound, revealing its molecular structure and confirming the successful synthesis.

Chemical Reactions and Properties

Compounds with similar structures have shown a wide range of reactivities, including heterocyclization, condensation, and cycloaddition reactions. These reactions expand the diversity of the synthesized products, demonstrating the rich chemistry of such compounds. For example, ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was used in reactions to synthesize various heterocyclic systems, indicating the potential for complex transformations (Wardaman, 2000).

Physical Properties Analysis

The physical properties of compounds, such as solubility, melting point, and crystal structure, can be significantly influenced by their molecular structure. For compounds in this chemical class, crystallography has provided detailed insights into their solid-state structure, including the arrangement of molecules and intermolecular interactions, which affect their physical properties (Akhileshwari et al., 2021).

Scientific Research Applications

Synthesis and Potential Applications

  • Heterocyclic Synthesis : The synthesis of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones demonstrates the versatility of thiophene derivatives in creating potential schistosomicidal agents. This process highlights the importance of such compounds in medicinal chemistry for developing new therapeutic agents (El-kerdawy et al., 1989).

  • Anticancer Activity : Novel heterocycles utilizing thiophene incorporated thioureido substituents as precursors have shown potent in vitro anticancer activity against colon HCT-116 human cancer cell lines, illustrating the potential of thiophene derivatives in cancer therapy (Abdel-Motaal et al., 2020).

  • Antimicrobial and Antioxidant Studies : Cyclopropanation of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have shown significant antimicrobial and antioxidant activities, suggesting their utility in developing new antimicrobial agents (Raghavendra et al., 2016).

  • Electrochromic Properties : Conducting copolymers of 2‐[(3‐Thienylcarbonyl)oxy]ethyl 3‐thiophene carboxylate with thiophene and pyrrole have been synthesized and characterized for their electrochromic properties. These materials exhibit multi-color changes and long-term switching stability, making them suitable for electrochromic device applications (Bulut et al., 2004).

  • Glutaminase Inhibition : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, with structural similarities to the compound of interest, have been synthesized and evaluated as glutaminase inhibitors, showing potential for therapeutic applications in cancer treatment (Shukla et al., 2012).

properties

IUPAC Name

ethyl 2-[[2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-3-27-20(26)17-14-5-4-6-15(14)30-19(17)22-16(25)11-29-21-24-23-18(28-21)13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMABKQJPVRWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.